2-(Acetylamino)-3-(4-isopropylanilino)-3-oxopropanoic acid
Overview
Description
2-(Acetylamino)-3-(4-isopropylanilino)-3-oxopropanoic acid is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Novel Series of α-Ketoamide Derivatives Synthesis : OxymaPure, an additive in the carbodiimide (DIC) approach, was utilized for synthesizing a series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. These compounds were synthesized with high purity and yield, showcasing the chemical versatility of related compounds (El‐Faham et al., 2013).
Reactions with Aliphatic Amines : Research has shown that reactions of similar compounds with aliphatic amines can lead to the formation of distinct products, highlighting their potential in synthesizing diverse chemical structures (Matsumura et al., 1976).
Pharmaceutical and Biological Applications
Heterocyclic Compound Synthesis : The compound has been used as a starting material for synthesizing various heterocyclic compounds. These include pyridazinone, furanone, and oxazin-5-one, among others, indicating its importance in pharmaceutical chemistry (El-Hashash & Rizk, 2016).
Metabolite Identification in Biochemistry : The compound has been involved in studies for identifying metabolites in biological systems, such as in rat urine, using techniques like NMR and mass spectrometry. This reflects its relevance in understanding metabolic processes (Banijamali et al., 1999).
Synthesis of Unusual Amino Acids : It has also been used in the synthesis of rare amino acids, which are significant in biochemistry and pharmacology. For example, unusual amino acids synthesized using similar compounds have shown potential as building blocks in complex biological molecules (Kirihata et al., 1995).
Environmental and Analytical Chemistry
Advanced Oxidation Chemistry : Studies have explored the advanced oxidation chemistry of related compounds, indicating its potential application in environmental chemistry and analysis (Vogna et al., 2002).
Quantitative Bioanalytical Methods : The compound has been involved in establishing quantitative bioanalytical methods for acetylcholinesterase inhibitors, demonstrating its utility in analytical chemistry (Nemani et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-acetamido-3-oxo-3-(4-propan-2-ylanilino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-8(2)10-4-6-11(7-5-10)16-13(18)12(14(19)20)15-9(3)17/h4-8,12H,1-3H3,(H,15,17)(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXCZHXTENFDSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154649 | |
Record name | 2-(Acetylamino)-3-[[4-(1-methylethyl)phenyl]amino]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551921-03-0 | |
Record name | 2-(Acetylamino)-3-[[4-(1-methylethyl)phenyl]amino]-3-oxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551921-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Acetylamino)-3-[[4-(1-methylethyl)phenyl]amino]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101154649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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